1-(2-Chloroethoxy)-7-fluoronaphthalene
Description
1-(2-Chloroethoxy)-7-fluoronaphthalene is a naphthalene derivative substituted with a 2-chloroethoxy group at position 1 and a fluorine atom at position 6. The compound combines electron-withdrawing (fluorine) and moderately polar (chloroethoxy) substituents, which influence its electronic structure, reactivity, and physical properties. Below, we systematically compare its properties with similar compounds.
Properties
Molecular Formula |
C12H10ClFO |
|---|---|
Molecular Weight |
224.66 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-7-fluoronaphthalene |
InChI |
InChI=1S/C12H10ClFO/c13-6-7-15-12-3-1-2-9-4-5-10(14)8-11(9)12/h1-5,8H,6-7H2 |
InChI Key |
OMOANWOLBUPEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The electronic effects of substituents significantly alter the reactivity and stability of naphthalene derivatives. Key comparisons include:
- Fluorine vs. Chlorine/Methoxy Groups: Fluorine, a strong electron-withdrawing group (EWG), reduces electron density at position 7, making the ring less reactive toward electrophilic substitution compared to electron-donating groups like methoxy (-OMe) .
Positional Influence :
Substituents at position 1 (e.g., chloroethoxy) and 7 (fluorine) create steric and electronic effects distinct from analogs like 1-chloro-6,7-dimethoxynaphthalene (substituents at 1, 6, and 7) . The proximity of substituents in 1-(2-Chloroethoxy)-7-fluoronaphthalene may lead to unique intramolecular interactions, such as dipole-dipole effects between fluorine and the chloroethoxy group.
Table 1: Substituent Comparison of Selected Naphthalene Derivatives
Structural and Crystallographic Features
Crystal packing in naphthalene derivatives is influenced by substituent interactions:
- Intramolecular Hydrogen Bonding: Analogs like (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone exhibit intramolecular O–H···O=C hydrogen bonds, stabilizing planar conformations . In 1-(2-Chloroethoxy)-7-fluoronaphthalene, weaker C–H···F interactions may occur due to fluorine’s lower hydrogen-bond acceptor capacity.
- Intermolecular Interactions : The chloroethoxy group’s bulkiness may disrupt close packing compared to smaller substituents (e.g., -Cl or -OMe), as seen in 1-chloro-6,7-dimethoxynaphthalene .
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